molecular formula C14H22N2O3 B2391404 Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2117977-44-1

Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2391404
CAS No.: 2117977-44-1
M. Wt: 266.341
InChI Key: PLESNEHOHLRUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

tert-butyl 2-cyano-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLESNEHOHLRUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Aldehyde Intermediates

Reductive amination between aldehydes and amines is a cornerstone method. For example, aldehydes of formula (II) are prepared via oxidation of alcohols using Dess-Martin periodinane or Swern oxidation. Subsequent reaction with amines under titanium tetraisopropoxide catalysis forms imine intermediates, reduced by sodium triacetoxyborohydride to yield spirocyclic amines.

Example Protocol :

  • Oxidize alcohol (V) to aldehyde (II) using Dess-Martin periodinane in dichloromethane.
  • React aldehyde (II) with amine (III) in dichloromethane with titanium tetraisopropoxide.
  • Reduce the imine with sodium triacetoxyborohydride to obtain the spirocyclic amine.

Epoxide-Amine Cyclization

Epoxide ring-opening with amines generates amino-alcohol precursors. Heating epoxide (VII) with amine (XIII) in tert-butanol at >100°C yields amino-alcohol (XII), which undergoes cyclization to form the spiro core.

Stepwise Preparation of the Target Compound

Formation of the Azaspiro[2.5]Octane Core

The spiro[2.5]octane system is constructed via intramolecular cyclization. Amino-alcohol intermediates, protected as tert-butyl carbamates, are treated with phosgene or di-tert-butyl dicarbonate (Boc anhydride) to form ester linkages.

Critical Step :

  • Amino-Alcohol Synthesis : React epoxide (VII) with a primary amine (XIII) in tert-butanol at 110°C for 12 hours to yield amino-alcohol (XII).
  • Cyclization : Treat amino-alcohol (XII) with Boc anhydride and triethylamine in dichloromethane to form the spirocyclic tert-butyl carboxylate.

Introduction of the Cyano and Hydroxymethyl Groups

The cyano group is introduced via nucleophilic substitution or cyanation reactions. Hydroxymethylation is achieved through reduction of ester or ketone precursors.

Example Pathway :

  • Cyanation : Treat a bromo-spiro intermediate with sodium cyanide in DMF at 60°C.
  • Hydroxymethylation : Reduce a ketone intermediate (e.g., spirocyclic ketone) using lithium aluminium hydride in THF at -20°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields for reductive amination are achieved in aprotic solvents (dichloromethane) at 0–25°C. Cyclization reactions require elevated temperatures (>100°C) in protic solvents like tert-butanol.

Table 1: Comparative Yields Under Varied Conditions

Step Solvent Temperature (°C) Yield (%)
Reductive Amination Dichloromethane 25 78
Epoxide-Amine Reaction tert-Butanol 110 65
Cyanation DMF 60 82

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is preferred for amine protection due to its stability under basic conditions and ease of removal. Alternatives like benzyloxycarbonyl (Cbz) are less suitable for acid-sensitive intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) confirm cyano and carboxylate groups.
  • NMR : ¹H NMR signals at δ 1.44 ppm (tert-butyl) and δ 3.60 ppm (hydroxymethyl) validate the structure.

Table 2: Key NMR Assignments

Proton Environment Chemical Shift (δ, ppm)
tert-Butyl (9H) 1.44 (s)
Hydroxymethyl (2H) 3.60 (t, J = 6.0 Hz)
Spiro CH₂ (4H) 2.10–2.30 (m)

Industrial and Pharmaceutical Applications

The compound’s spirocyclic framework is valuable in drug discovery, particularly for kinase inhibitors and GPCR modulators. Commercial availability via suppliers like CymitQuimica underscores its role as a building block.

Scientific Research Applications

Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate finds applications in several research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its interaction with biological macromolecules.

Comparison with Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Lycogarubin C derivatives

Comparison: Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure and the presence of both cyano and hydroxymethyl functional groups. This combination of features is less common in similar compounds, which may lack the spirocyclic core or the specific functional groups present in this compound.

This article provides a comprehensive overview of Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and the presence of multiple functional groups, including a tert-butyl group, cyano group, and hydroxymethyl group. Its molecular formula is C14H22N2O3C_{14}H_{22}N_{2}O_{3} with a molecular weight of 266.34 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activity and reactivity.

The biological activity of this compound is influenced by its structural components:

  • Cyano Group : Acts as an electrophile, participating in nucleophilic addition reactions with biological macromolecules.
  • Hydroxymethyl Group : May enhance solubility and interaction with biological targets, potentially influencing pharmacokinetics and bioavailability.
  • Spirocyclic Structure : Provides unique spatial orientation that can affect binding affinity and selectivity towards specific receptors or enzymes.

Potential Applications

The compound is being investigated for various biological applications, including:

  • Drug Development : Its structural features suggest potential as a lead compound in drug discovery, particularly for neuroprotective or antimicrobial agents.
  • Organic Synthesis : Acts as a versatile intermediate in the synthesis of more complex molecules.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can highlight the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylateC13H20N2O2C_{13}H_{20}N_{2}O_{2}Lacks hydroxymethyl group; potential antimicrobial activity
Tert-butyl 1-hydroxy-6-azaspiro[2.5]octaneC12H19N2O3C_{12}H_{19}N_{2}O_{3}Hydroxyl instead of cyano; studied for neuroprotective effects
Tert-butyl 1-cyano-1-(methyl)-6-azaspiro[2.5]octaneC14H23N2O2C_{14}H_{23}N_{2}O_{2}Methyl substitution; potential differences in reactivity

These comparisons underscore the significance of the cyano and hydroxymethyl groups in influencing the compound's reactivity and biological properties.

Neuroprotective Effects

Research has indicated that compounds with similar structural motifs exhibit neuroprotective effects against oxidative stress. For instance, studies on related spirocyclic compounds have demonstrated their ability to mitigate neuronal cell death induced by oxidative agents such as tert-butyl hydroperoxide (tBHP). This suggests that this compound may possess similar protective properties, warranting further investigation.

Antimicrobial Activity

Preliminary studies on analogs have suggested potential antimicrobial activity, which could extend to this compound due to its structural similarities with known antimicrobial agents. The presence of the cyano group may enhance interaction with microbial targets, leading to inhibition of growth or viability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic ring-opening reactions of spirocyclic epoxide intermediates. For example, reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with ammonia or ammonium hydroxide in methanol at elevated temperatures (e.g., 80°C for 16 hours) yields derivatives with functionalized spiro cores . Alternative routes involve stepwise modifications of the hydroxymethyl and cyano groups under controlled conditions, such as using cesium carbonate in DMF for coupling reactions .

Q. How is the purity of this compound typically assessed in research settings?

  • Methodological Answer : Purity is determined via gas chromatography (GC) with a minimum threshold of 97% , complemented by LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular ions (e.g., m/z 231 [M+H]+) . Melting point analysis (50–59°C) and NMR spectroscopy (¹H/¹³C) are used to confirm structural integrity and crystallinity .

Q. What spectroscopic methods are used for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., m/z 305.0397 [M+H]+) . Single-crystal X-ray diffraction, supported by SHELX software, resolves stereochemical configurations and hydrogen-bonding patterns in spirocyclic systems . NMR (Nuclear Overhauser Effect Spectroscopy, NOESY) distinguishes axial/equatorial substituents in the spiro core .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Methodological Answer : Systematic optimization involves varying temperature, solvent polarity, and catalyst loading. For instance, replacing room-temperature reactions (12 hours) with heated conditions (80°C for 16 hours) improves conversion rates from 54% to >95% . Design of Experiments (DoE) can identify critical parameters, such as the role of cesium carbonate in facilitating SN2 pathways .

Q. What computational methods predict the physicochemical properties of this spirocyclic compound?

  • Methodological Answer : Collision Cross-Section (CCS) predictions via computational tools (e.g., in silico modeling) estimate gas-phase ion mobility (e.g., 152.1 Ų for [M+H]+), aiding in mass spectrometry data interpretation . Density Functional Theory (DFT) calculates bond angles and strain energy in the spirocyclic ring, correlating with reactivity .

Q. How does the stereochemistry of the spirocyclic core influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The spatial arrangement of the cyano and hydroxymethyl groups dictates hydrogen-bonding interactions with biological targets. For example, equatorial positioning enhances solubility and binding to enzymes like cytochrome P450, as observed in tropane alkaloid analogs . X-ray crystallography of related spiro compounds (e.g., 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane) reveals how stereoelectronic effects modulate ring-opening kinetics .

Q. What strategies address discrepancies in reported reaction outcomes for similar spirocyclic compounds?

  • Methodological Answer : Contradictions in yields (e.g., 54% vs. 86% for similar conditions) are resolved by controlling moisture levels, reagent purity, and reaction scale. Replication studies with inline analytics (e.g., ReactIR) monitor intermediate formation, while kinetic profiling identifies rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.